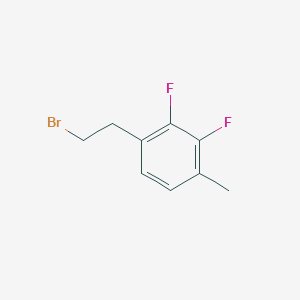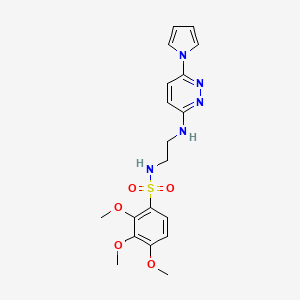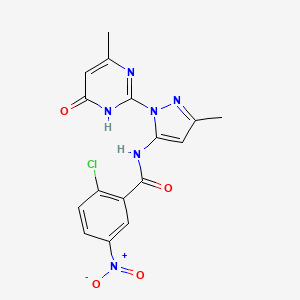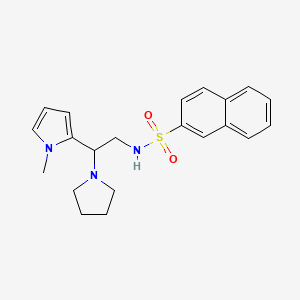
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 879361-52-1 . It has a molecular weight of 279.32 . The IUPAC name for this compound is 4- (4-oxo-2-sulfanyl-3 (4H)-quinazolinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3OS/c16-9-10-5-7-11 (8-6-10)18-14 (19)12-3-1-2-4-13 (12)17-15 (18)20/h1-8H, (H,17,20) . This code provides a textual representation of the molecular structure.Applications De Recherche Scientifique
Intramolecular Cycloaddition Reactions
Research on ortho-(Phenylpropioloxy)benzonitrile sulphide, a compound with structural similarities, has revealed its potential in forming chromenoisothiazoles through intramolecular 1,3-dipolar cycloaddition reactions. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which could be of significant interest in developing pharmacologically active molecules (Brownsort, Paton, & Sutherland, 1985).
Spirocyclic 3-Oxazolines Synthesis
Another study demonstrated the formation of spirocyclic 3-oxazolines through 1,3-dipolar cycloaddition of benzonitrilio-2-propanide and 1,4-quinones. This reaction pathway suggests the compound's role in generating spirocyclic structures, which are often found in bioactive molecules and could offer avenues for developing new therapeutic agents (Stegmann, Uebelhart, & Heimgartner, 1983).
Unsymmetrical Hantzsch Reaction Optimization
The optimization of an unsymmetrical Hantzsch reaction for manufacturing a potassium-channel opener indicates the broader chemical synthesis applications of related quinazolinyl compounds. Such studies are essential for pharmaceutical manufacturing processes, underscoring the compound's relevance in drug development (Hopes, Parker, & Patel, 2006).
Antimicrobial Agent Development
Quinazoline derivatives have been synthesized and screened for their antimicrobial properties, showing promise as potential therapeutic agents. This research suggests that related compounds, including the one , could be valuable in developing new antimicrobial drugs, further emphasizing their significance in medical research (Desai, Shihora, & Moradia, 2007).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves the condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one in acetic acid and ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbaldehyde", "Step 2: Reduction of the aldehyde group using sodium borohydride in ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbinol", "Step 3: Cyclization of the carbinol group using sodium hydroxide in water to form 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile", "Step 4: Acidification of the reaction mixture using hydrochloric acid to obtain the final product" ] } | |
Numéro CAS |
1031660-55-5 |
Nom du produit |
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile |
Formule moléculaire |
C15H9N3OS |
Poids moléculaire |
279.32 |
Nom IUPAC |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20) |
Clé InChI |
IQCGZHPVSUJZBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)